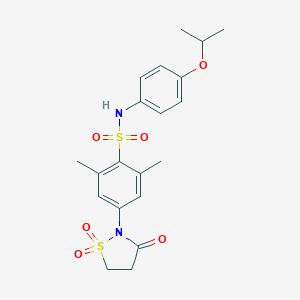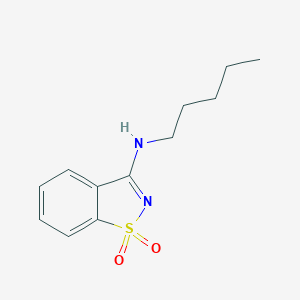
2-propylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-propylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as PTQ and has been studied extensively for its ability to act as an anticancer agent. In
Mécanisme D'action
The mechanism of action of PTQ is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are critical for cancer cell survival and proliferation. Studies have shown that PTQ can inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently activated in cancer cells and promotes cell survival and proliferation. PTQ has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
PTQ has been shown to have several biochemical and physiological effects in cancer cells. Studies have shown that PTQ can induce cell cycle arrest, which is a process that prevents cancer cells from dividing and proliferating. PTQ has also been shown to induce DNA damage and oxidative stress in cancer cells, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PTQ in lab experiments is its potent antiproliferative activity against various cancer cell lines. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using PTQ in lab experiments is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for further research on PTQ. One area of research is to further elucidate the mechanism of action of PTQ, which can help to identify potential targets for cancer therapy. Another area of research is to evaluate the efficacy of PTQ in animal models of cancer, which can help to determine its potential as a therapeutic agent. Additionally, research can be conducted to optimize the synthesis of PTQ to improve its yield and purity for use in scientific research.
Méthodes De Synthèse
The synthesis of PTQ involves the condensation reaction between 2-mercaptoacetamide and 2-aminobenzonitrile. This reaction results in the formation of 2-propylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one as the final product. The synthesis of PTQ has been optimized to produce high yields of the compound, making it readily available for scientific research.
Applications De Recherche Scientifique
PTQ has been extensively studied for its potential therapeutic properties, particularly as an anticancer agent. Studies have shown that PTQ exhibits potent antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, prostate cancer, and leukemia. PTQ has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is disrupted in cancer cells.
Propriétés
Nom du produit |
2-propylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
|---|---|
Formule moléculaire |
C11H16N2OS |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
2-propylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C11H16N2OS/c1-2-7-15-11-12-9-6-4-3-5-8(9)10(14)13-11/h2-7H2,1H3,(H,12,13,14) |
Clé InChI |
QLMUHQMRJZXVBW-UHFFFAOYSA-N |
SMILES isomérique |
CCCSC1=NC(=O)C2=C(N1)CCCC2 |
SMILES |
CCCSC1=NC(=O)C2=C(N1)CCCC2 |
SMILES canonique |
CCCSC1=NC(=O)C2=C(N1)CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-bromophenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B253760.png)
![N-butan-2-yl-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253761.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253763.png)



![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B253767.png)
![3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253770.png)
![2,6-dimethoxy-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253771.png)

![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)
![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)
![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)